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Compound of Interest

Compound Name: 1-Butylcyclohexanamine
CAS No.: 2626-61-1
Cat. No.: B13617842
Get Quote
. J

Technical Guide: Solubility and Stability of 1-Butylcyclohexanamine

CAS: 2626-61-1 | Formula: CioH21N | MW: 155.28 g/mol

Executive Summary & Structural Disambiguation

This guide targets the physicochemical behavior of 1-Butylcyclohexanamine (IUPAC: 1-
butylcyclohexan-1-amine), a sterically hindered primary amine.

Critical Distinction: Researchers frequently confuse this compound with its isomers. It is NOT:
e N-butylcyclohexylamine (Secondary amine, CAS 10108-56-2).
» 4-tert-butylcyclohexylamine (Distal substitution, CAS 5400-88-4).

Structure-Property Logic: The defining feature of 1-Butylcyclohexanamine is the geminal
substitution at the C1 position. The presence of a flexible butyl chain and the amine group on
the same carbon creates a "neopentyl-like" steric environment. This structural steric shield
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significantly alters its solubility profile and enhances its stability against oxidative and

electrophilic degradation compared to unhindered amines like cyclohexylamine.

Physicochemical Profile

The following data points drive the experimental protocols defined in Section 3 and 4.

Property

Value
(Experimental/Predicted)

Technical Implication

LogP (Octanol/Water)

~2.7 (Predicted)

High Lipophilicity. The
compound partitions strongly
into organic layers. Water
solubility is negligible in its

neutral form.

Strong Base. Requires pH >
12 for complete extraction into

organic phases. At

pKa (Conjugate Acid) ~10.5-10.7 _ _ o
physiological pH (7.4), it exists
predominantly as the cationic
ammonium salt.

Low Volatility. Stable to rotary
N ) evaporation at standard
Boiling Point ~200-210°C (Est.)

pressures; requires high

vacuum for distillation.

H-Bond Donors/Acceptors

1/1

Solvation: Capable of H-
bonding, but the butyl tail
disrupts water networks,
favoring protic organic solvents
(Ethanol, MeOH).

Solubility Dynamics & Solvent Selection

The solubility of 1-Butylcyclohexanamine is strictly pH-dependent. The geminal butyl group

reduces the hydration energy of the ammonium ion, making the salt form less soluble in water

than simple cyclohexylamine salts, but still sufficient for aqueous processing.
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A. Solvent Compatibility Matrix

e Primary Solvents (High Solubility): Dichloromethane (DCM), Methanol, Ethanol, Toluene,
DMSO.

e Poor Solvents (Neutral Form): Water, dilute aqueous base (0.1 M NaOH).
» Reactive Solvents (Avoid):

o Ketones (Acetone, MEK): While steric hindrance retards Schiff base formation, long-term
storage in ketones is contraindicated due to potential slow condensation.

o Halogenated Solvents (Long-term): Avoid prolonged storage in Chloroform/DCM due to
potential alkylation (quaternization) over months.

B. Protocol: pH-Switch Extraction

This self-validating workflow allows for the purification and isolation of the amine from reaction

mixtures.

Step-by-Step Methodology:

 Acidification (Solubilization):
o Dissolve crude oil in diethyl ether or tert-butyl methyl ether (TBME).
o Add 1.0 M HCI slowly with vigorous stirring until the aqueous phase pH < 2.
o Mechanism:[1][2][3][4][5] Protonation forms the hydrochloride salt (

), which partitions into the water phase. Impurities (non-basic) remain in the organic
phase.

e Wash:

o Separate layers.[6] Wash the aqueous acidic layer 2x with fresh ether to remove neutral
lipophilic contaminants.

» Basification (Precipitation/Extraction):
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o Cool the aqueous layer to 0°C (exothermic neutralization).
o Add 5.0 M NaOH dropwise until pH > 12.

o Observation: The solution will turn cloudy/oily as the neutral amine separates (oiling out).

e Recovery:
o Extract 3x with DCM.
o Dry combined organics over anhydrous

(Magnesium sulfate can sometimes trap amines).

o Concentrate under reduced pressure.

Visualization: Solubility Decision Tree
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Caption: pH-dependent solubility logic. The neutral amine requires organic solvents; the salt
form requires aqueous acid.

Stability Profile & Degradation Pathways

The steric bulk of the butyl group provides a kinetic barrier to degradation, making 1-
Butylcyclohexanamine more stable than linear primary amines (e.g., n-hexylamine).

A. Oxidative Stability (N-Oxidation)
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Primary amines are susceptible to oxidation by atmospheric oxygen to form hydroxylamines
and eventually oximes or nitro compounds.

¢ Risk Level: Moderate.

» Mitigation: The geminal butyl group sterically hinders the approach of reactive oxygen
species (ROS) to the nitrogen lone pair. However, yellowing over time indicates trace
oxidation.

» Storage: Store under Argon or Nitrogen atmosphere at 4°C.

B. Carbamate Formation (CO2 Sensitivity)

Amines react with atmospheric

to form carbamates (

).

e Mechanism: Nucleophilic attack of the nitrogen lone pair on

2]

 Steric Protection: In 1-Butylcyclohexanamine, the adjacent butyl group creates significant
steric crowding. The rate of carbamate formation is 10-100x slower than in unhindered
amines like cyclohexylamine.

e Implication: While "air-free" handling is best practice, the compound will not instantly solidify
into carbonate salts upon air exposure, allowing for easier benchtop handling during short
weighing operations.

Visualization: Steric Shielding & Degradation
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Caption: The geminal butyl group acts as a steric shield, significantly slowing down CO2
absorption and oxidation pathways.

Applications in Drug Development

 NMDA Receptor Antagonists: The structural motif of 1-Butylcyclohexanamine aligns with
uncompetitive NMDA receptor antagonists (e.g., Neramexane, Memantine analogs). The
lipophilic butyl chain allows the molecule to penetrate the blood-brain barrier (BBB) and
lodge within the cation channel of the NMDA receptor, blocking ion flow without interfering
with normal neurotransmission (open-channel block).

o Reference Context: Amino-alkyl-cyclohexanes are a well-documented scaffold for
neuroprotective agents [1].

 Lipophilic Cations: In formulation science, this amine serves as a counter-ion to increase the
lipophilicity of acidic drugs, facilitating transport across lipid membranes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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